Glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate

Vue d'ensemble

Description

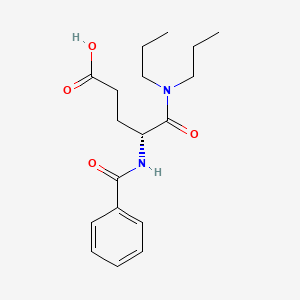

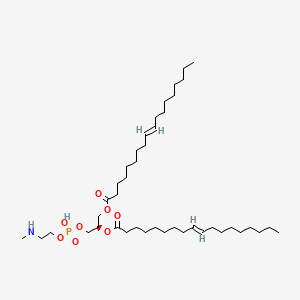

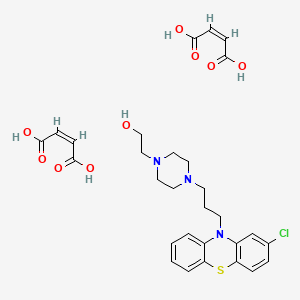

Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate, also known as 1, 3-do-2PG or 1, 3-dioleoylpalmitoylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate can be found in cocoa and cocoa products and fats and oils. This makes glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Catalytic Activity in Hydrogenation Processes Studies have explored the hydrogenation of fatty acid esters, including methyl hexadecanoate and methyl-9-octadecenoate, focusing on catalyst composition and reaction parameters. One study found that specific atomic ratios of Ru to Sn in catalysts significantly influenced the yield and selectivity for alcohol formation from these esters, which may have implications for the hydrogenation of glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate (Deshpande, Ramnarayan, & Narasimhan, 1990).

Intestinal Absorption Studies Research has utilized glycerol trioctadecenyl ether, a model substance for triolein, to study the intestinal absorption of non-hydrolysed triglycerides. This research provides insights into the absorption mechanics of similar triglycerides, potentially including glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate (Spener, Paltauf, & Holasek, 1968).

Biochemical Analysis in Fungi A study identified glycerol tri-dehydrocrepenynate in the basidiomycete Craterellus cornucopioides, which could guide further research into the biochemical properties and potential applications of glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate and related compounds (Magnus, Lacan, Aplin, & Thaller, 1989).

Phase Equilibria Studies Research on the phase equilibria of glycerol tristearate and glycerol trioleate in various solvents like carbon dioxide and sulfur hexafluoride can offer insights into the behavior of similar compounds, including glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate, under different conditions (Perko, Knez, & Škerget, 2012).

Biotechnological Applications In the field of biotechnology, the use of glycerol as a substrate in the bio-production of poly(hydroxyalkanoates) (PHAs) from certain bacterial strains demonstrates potential applications for similar glycerides in producing value-added products (Ashby, Solaiman, & Foglia, 2005).

Chemical Extraction from Natural Sources The isolation of various glycerol compounds from natural sources, like the barks of Litsea glutinosa, underscores the importance of natural extraction methods and the potential for discovering similar compounds in other plants (Ninh et al., 2015).

Propriétés

Numéro CAS |

14960-35-1 |

|---|---|

Nom du produit |

Glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate |

Formule moléculaire |

C55H102O6 |

Poids moléculaire |

859.4 g/mol |

Nom IUPAC |

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |

Clé InChI |

PPTGNVIVNZLPPS-NBHCHVEOSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

melting_point |

18.5-19°C |

Description physique |

Liquid |

Synonymes |

1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)

![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)

![(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1239088.png)